molecular formula C5H9FN2O B12852554 (2R,4R)-4-Fluoropyrrolidine-2-carboxamide

(2R,4R)-4-Fluoropyrrolidine-2-carboxamide

Cat. No.: B12852554
M. Wt: 132.14 g/mol
InChI Key: UMTORPRXIWIVFS-QWWZWVQMSA-N
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Description

(2R,4R)-4-Fluoropyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features a fluorine atom at the 4-position and a carboxamide group at the 2-position. This compound’s unique structure imparts specific chemical and biological properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-Fluoropyrrolidine-2-carboxamide typically involves several steps, starting from readily available precursors. One common method includes the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including intramolecular ring closing and decarboxylation, to form the desired pyrrolidine ring structure.

Industrial Production Methods

Industrial production of this compound focuses on optimizing yield, selectivity, and cost-effectiveness. The process involves large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced reaction conditions, such as controlled temperature, pressure, and the use of catalysts to improve efficiency and reduce by-products .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Fluoropyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions result in various substituted pyrrolidine derivatives .

Scientific Research Applications

(2R,4R)-4-Fluoropyrrolidine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4R)-4-Fluoropyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity, influencing its biological activity. The compound may inhibit or activate target proteins, modulating various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-4-Aminopyrrolidine-2-carboxamide: Similar structure but with an amino group instead of fluorine.

    (2R,4R)-4-Methylpyrrolidine-2-carboxamide: Features a methyl group at the 4-position.

    (2R,4R)-4-Hydroxypyrrolidine-2-carboxamide: Contains a hydroxyl group at the 4-position .

Uniqueness

(2R,4R)-4-Fluoropyrrolidine-2-carboxamide’s uniqueness lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it valuable in drug design and other applications .

Properties

Molecular Formula

C5H9FN2O

Molecular Weight

132.14 g/mol

IUPAC Name

(2R,4R)-4-fluoropyrrolidine-2-carboxamide

InChI

InChI=1S/C5H9FN2O/c6-3-1-4(5(7)9)8-2-3/h3-4,8H,1-2H2,(H2,7,9)/t3-,4-/m1/s1

InChI Key

UMTORPRXIWIVFS-QWWZWVQMSA-N

Isomeric SMILES

C1[C@H](CN[C@H]1C(=O)N)F

Canonical SMILES

C1C(CNC1C(=O)N)F

Origin of Product

United States

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